Iron;ZINC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

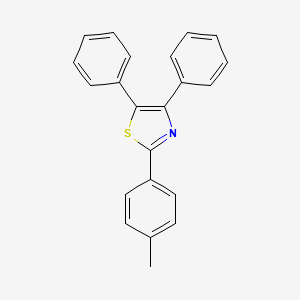

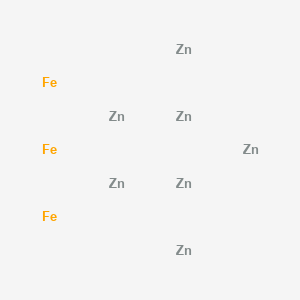

Iron and zinc are two essential metals that play crucial roles in various biological and industrial processes. Iron is a key component of hemoglobin, which is responsible for oxygen transport in the blood, while zinc is involved in numerous enzymatic reactions and is essential for immune function, DNA synthesis, and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron and zinc compounds can be synthesized through various methods. For example, zinc ferrite, a compound of zinc and iron, can be prepared by aging solutions of zinc nitrate, iron nitrate, and triethanolamine in the presence or absence of hydrazine . Another method involves reacting iron oxides and zinc oxide at high temperatures .

Industrial Production Methods: In industrial settings, zinc is often produced through the electrolysis of zinc sulfate solution, while iron is typically extracted from iron ore through a blast furnace process. The production of iron-zinc alloys, such as galvanized steel, involves coating iron with a layer of zinc to prevent rusting .

Chemical Reactions Analysis

Types of Reactions: Iron and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, zinc reacts with hydrochloric acid to produce zinc chloride and hydrogen gas, while iron reacts with oxygen and water to form rust (iron oxide) .

Common Reagents and Conditions: Common reagents for reactions involving iron and zinc include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., oxygen). The conditions for these reactions can vary, but they often involve aqueous solutions and controlled temperatures .

Major Products Formed: The major products formed from reactions involving iron and zinc include zinc chloride, iron oxide, and various iron-zinc alloys. These products have numerous applications in industry and everyday life .

Scientific Research Applications

Iron and zinc compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts and reagents in various reactions. In biology, they are essential for the proper functioning of enzymes and other proteins. In medicine, iron supplements are used to treat anemia, while zinc supplements are used to boost the immune system . In industry, iron-zinc alloys are used in construction, automotive manufacturing, and other applications due to their strength and corrosion resistance .

Mechanism of Action

The mechanism of action of iron and zinc compounds involves their interaction with various molecular targets and pathways. For example, iron is a key component of hemoglobin, which binds to oxygen and transports it throughout the body. Zinc, on the other hand, is involved in the catalytic activity of numerous enzymes and plays a role in DNA synthesis and repair .

Comparison with Similar Compounds

Iron and zinc can be compared with other transition metals such as copper, nickel, and cobalt. While all these metals have similar properties, such as the ability to form complex ions and participate in redox reactions, iron and zinc are unique in their biological roles. Iron is essential for oxygen transport, while zinc is crucial for enzyme function and immune response .

List of Similar Compounds:- Copper

- Nickel

- Cobalt

- Manganese

Iron and zinc stand out due to their specific roles in biological systems and their widespread use in industrial applications .

Properties

CAS No. |

116190-34-2 |

|---|---|

Molecular Formula |

Fe3Zn7 |

Molecular Weight |

625.2 g/mol |

IUPAC Name |

iron;zinc |

InChI |

InChI=1S/3Fe.7Zn |

InChI Key |

YPVXEUCVFZOLKY-UHFFFAOYSA-N |

Canonical SMILES |

[Fe].[Fe].[Fe].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)

![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)

![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)

![Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate](/img/structure/B14287512.png)

![3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14287513.png)